molecular formula C36H40NP B12882832 (R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine

(R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine

Cat. No.: B12882832
M. Wt: 517.7 g/mol
InChI Key: FSXGELMBSPMZOX-UHFFFAOYSA-N
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Description

®-2’-(Di-p-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2’-(Di-p-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the binaphthyl backbone, which is then functionalized with phosphine groups.

    Amine Functionalization:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-2’-(Di-p-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often facilitated by its phosphine groups.

    Substitution: The ligand can undergo substitution reactions, where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2’-(Di-p-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is widely used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the production of chiral molecules with high optical purity.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.

Medicine

In medicinal chemistry, the compound is used to synthesize chiral drugs and pharmaceuticals. Its ability to induce chirality in chemical reactions is crucial for the development of enantiomerically pure drugs.

Industry

In industrial applications, ®-2’-(Di-p-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is used in the production of fine chemicals, agrochemicals, and materials science. Its role as a chiral ligand in catalytic processes is essential for large-scale production.

Mechanism of Action

The mechanism of action of ®-2’-(Di-p-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine involves its interaction with metal centers in catalytic cycles. The phosphine groups coordinate to the metal, forming a stable complex that facilitates various chemical transformations. The chiral nature of the ligand induces asymmetry in the reaction, leading to the formation of enantiomerically enriched products.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral phosphine ligand with a similar binaphthyl backbone.

    ®-TolBINAP: A derivative of BINAP with tolyl groups instead of phenyl groups.

    ®-Segphos: A chiral diphosphine ligand with a different backbone structure.

Uniqueness

®-2’-(Di-p-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is unique due to its specific combination of phosphine and amine functional groups. This combination provides distinct steric and electronic properties, making it highly effective in certain catalytic processes where other ligands may not perform as well.

Properties

Molecular Formula

C36H40NP

Molecular Weight

517.7 g/mol

IUPAC Name

1-[2-bis(4-methylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C36H40NP/c1-25-13-19-29(20-14-25)38(30-21-15-26(2)16-22-30)34-24-18-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)17-23-33(35)37(3)4/h13-24H,5-12H2,1-4H3

InChI Key

FSXGELMBSPMZOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=C(CCCC4)C=C3)C5=C(C=CC6=C5CCCC6)N(C)C

Origin of Product

United States

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